trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868905
InChI: InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1
SMILES:
Molecular Formula: C10H8ClFO2
Molecular Weight: 214.62 g/mol

trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC15868905

Molecular Formula: C10H8ClFO2

Molecular Weight: 214.62 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C10H8ClFO2
Molecular Weight 214.62 g/mol
IUPAC Name (1R,2R)-2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1
Standard InChI Key ZXURYKUVEGERFH-JGVFFNPUSA-N
Isomeric SMILES C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)F
Canonical SMILES C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F

Introduction

Structural and Stereochemical Features

The compound’s structure consists of a strained cyclopropane ring fused to a carboxylic acid group and a 4-chloro-2-fluorophenyl substituent. Key structural attributes include:

  • Stereochemistry: The trans configuration ((1R,2R)-stereoisomer) imposes distinct spatial constraints, influencing molecular interactions and reactivity.

  • Electronic Effects: The electron-withdrawing chlorine (para) and fluorine (ortho) substituents on the phenyl ring modulate electron density, affecting both chemical stability and biological target engagement.

  • SMILES Notation: The isomeric SMILES string C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)F explicitly defines the stereochemistry and substituent positions.

Table 1: Comparative Structural Analysis of Halogenated Cyclopropane Carboxylic Acids

Compound NameSubstituentsMolecular Weight (g/mol)Key Structural Differences
trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid4-Cl, 2-F214.62Ortho-fluorine, para-chlorine
trans-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid4-F180.18Single para-fluorine substituent
2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid4-Cl196.63Single para-chlorine substituent

Data derived from PubChem and vendor specifications .

Synthesis and Preparation

While detailed synthetic protocols for this specific compound remain proprietary, general methodologies for analogous cyclopropane derivatives provide insight into plausible routes:

Cyclopropanation Strategies

  • [2+1] Cycloaddition: Reaction of 4-chloro-2-fluorostyrene with diazo compounds (e.g., diazomethane) in the presence of transition metal catalysts (e.g., rhodium(II) acetate) generates the cyclopropane ring.

  • Stereochemical Control: The trans configuration arises from suprafacial addition mechanisms, where the diazo compound approaches the styrene derivative from opposite faces of the π-system .

Post-Functionalization

  • Oxidation: Intermediate cyclopropane esters (e.g., methyl esters) undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid .

  • Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel ensures enantiomeric purity, critical for pharmacological applications .

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalysts: Rhodium(II) acetate (0.5–1 mol%)

  • Solvents: Dichloromethane or toluene

Applications in Drug Discovery

The compound’s unique features make it a valuable scaffold for:

  • Conformational Restriction: The rigid cyclopropane ring locks the carboxylic acid and aryl groups into fixed orientations, optimizing target binding .

  • Prodrug Development: Esterification of the carboxylic acid enhances bioavailability, as demonstrated in preclinical models .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

  • Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize potency and selectivity.

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